2-Fluorophenyl isothiocyanate

Catalog No.
S1892826
CAS No.
38985-64-7
M.F
C7H4FNS
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorophenyl isothiocyanate

2-Fluorophenyl isothiocyanate (CAS 38985-64-7) is the optimal choice for ortho-directed SNAr cyclization due to its compact fluorine leaving group, outperforming chloro or unsubstituted analogs. • Enables mild, high-yield benzothiazole and fused heterocycle synthesis (>90% yield). • Compatible with sterically hindered amines, minimizing side products. • Stable under electrochemical desulfurative conditions for oxazol-2-amine synthesis. Sourced with consistent ≥97% purity for reliable procurement.

CAS Number

38985-64-7

Product Name

2-Fluorophenyl isothiocyanate

IUPAC Name

1-fluoro-2-isothiocyanatobenzene

Molecular Formula

C7H4FNS

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C7H4FNS/c8-6-3-1-2-4-7(6)9-5-10/h1-4H

InChI Key

OAGDRIUTLPDSMJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N=C=S)F

Canonical SMILES

C1=CC=C(C(=C1)N=C=S)F

The exact mass of the compound 2-Fluorophenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129257. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-Fluoro-2-isothiocyanatobenzene, 2-Fluorophenyl isothiocyanate, o-Fluorophenyl isothiocyanate, 2-Fluoro-1-isothiocyanatobenzene, Isothiocyanic acid 2-fluorophenyl ester

Purity

≥97%

Package Size

5 g

2-Fluorophenyl isothiocyanate (CAS: 38985-64-7) is a highly specialized, bifunctional building block widely procured for advanced organic synthesis and medicinal chemistry[1]. Characterized by a highly electrophilic isothiocyanate carbon and a strongly electron-withdrawing, sterically compact ortho-fluorine atom, this compound serves as a premier precursor for the construction of thioureas, thioamides, and fused heterocyclic scaffolds such as benzothiazoles . In industrial and laboratory procurement, it is selected for its dual reactivity: the isothiocyanate group readily undergoes nucleophilic addition with amines and Grignard reagents, while the ortho-fluorine acts as an exceptional leaving group for subsequent intramolecular nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling [1].

Research Fit

Synthetic Entry Ortho-fluorine enables direct benzothiazole cyclization
SAR Comparator Positional isomer for antifungal/antibacterial screening panels
Analytical Reference Distinct physical properties support isomer-specific method development

Substituting 2-fluorophenyl isothiocyanate with generic aryl isothiocyanates fundamentally disrupts target synthesis and process efficiency [1]. Using the unsubstituted phenyl isothiocyanate completely eliminates the possibility of ortho-directed cyclizations, as it lacks a leaving group, rendering it useless for benzothiazole synthesis[2]. Attempting to substitute with the positional isomer, 4-fluorophenyl isothiocyanate, similarly fails because the para-fluorine is geometrically incapable of participating in the 5-membered ring closure required for fused heterocycles [1]. Even substitution with the closely related 2-chlorophenyl isothiocyanate often leads to suboptimal process outcomes; the larger steric bulk of chlorine can hinder initial nucleophilic attacks by bulky amines, and chlorine's lower electronegativity makes it a significantly poorer leaving group in SNAr reactions, necessitating harsher conditions and resulting in lower overall yields [3].

Substitution Risk

Positional isomer mismatch Ortho-fluorine electronic and steric effects differ from meta/para isomers, altering reactivity and biological profile
Synthetic pathway divergence Meta- and para-fluorinated isomers cannot undergo the ortho-fluorine-directed benzothiazole cyclization
Antifungal ranking inversion Para-fluoro isomer shows higher reported antifungal activity; ortho-fluoro isomer may yield different screening outcomes

Essential Structural Handle for Benzothiazole Core Formation

In the synthesis of 2-substituted benzothiazoles, the presence of an ortho-leaving group is an absolute requirement[1]. 2-Fluorophenyl isothiocyanate reacts with Grignard reagents to form intermediate thioamides, which then undergo base-induced or palladium-catalyzed intramolecular cyclization by displacing the fluorine atom, yielding the target benzothiazoles in high yields (typically 80-94%) [2]. In contrast, phenyl isothiocyanate lacks this ortho-halogen. Consequently, it can only form the acyclic thioamide and is completely inert toward this cyclization pathway [1].

Evidence DimensionBenzothiazole cyclization viability
Target Compound Data2-Fluorophenyl isothiocyanate (Enables direct cyclization, 80-94% typical yields)
Comparator Or BaselinePhenyl isothiocyanate (0% yield, structurally incapable)
Quantified DifferenceAbsolute requirement vs. complete synthetic failure
ConditionsBase-induced or Pd/C-catalyzed intramolecular C-S bond formation

Procurement teams sourcing precursors for benzothiazole libraries must select the ortho-halogenated compound, as the generic unsubstituted analog cannot form the required fused ring.

Antifungal ranking
Reported
Qualitative rank: Para > Ortho/Meta vs. control Agrosan GN
Positional isomer influences fungicidal endpoint
Plant pathogen assay; class-level inference from early study

Accelerated SNAr Kinetics and Yields via Fluorine Activation

When comparing halogenated precursors for cyclization, fluorine is a significantly more reactive leaving group than chlorine in nucleophilic aromatic substitution (SNAr) due to its higher electronegativity, which strongly stabilizes the Meisenheimer intermediate [1]. Consequently, cyclizations utilizing 2-fluorophenyl isothiocyanate proceed under significantly milder conditions and achieve higher conversions compared to 2-chlorophenyl isothiocyanate[2]. Literature demonstrates that ortho-fluoro thioamide intermediates cyclize rapidly, whereas the chloro-analogs often require elevated temperatures or stronger bases, which can lead to side reactions and lower isolated yields [1].

Evidence DimensionLeaving group reactivity in SNAr
Target Compound Data2-Fluorophenyl isothiocyanate (High reactivity, mild conditions)
Comparator Or Baseline2-Chlorophenyl isothiocyanate (Lower reactivity, requires harsher conditions)
Quantified DifferenceFluorine provides a significantly lower activation energy barrier for SNAr displacement than chlorine.
ConditionsBase-mediated ring closure of thioamide intermediates

Selecting the fluoro-analog reduces energy consumption and minimizes degradation during scale-up, directly improving the overall process yield and cost-efficiency.

Antibacterial ranking
Class-level
Rank order in p-series: p-F > phenyl > p-MeO; ortho-fluoro not among top
Ortho-fluoro isomer may require targeted screening design
Para-series rank order; ortho activity inferred from class data

Enhanced Conversion with Bulky Nucleophiles

The initial step in utilizing aryl isothiocyanates often involves the nucleophilic addition of an amine to form a thiourea. The van der Waals radius of fluorine (1.47 Å) is significantly smaller than that of chlorine (1.75 Å) [1]. This reduced steric bulk at the ortho position makes the isothiocyanate carbon of 2-fluorophenyl isothiocyanate more accessible to sterically hindered or secondary amines [2]. As a result, reactions with 2-fluorophenyl isothiocyanate typically exhibit faster kinetics and higher quantitative conversions to the desired thiourea compared to the more sterically congested 2-chlorophenyl isothiocyanate [2].

Evidence DimensionSteric accessibility for nucleophilic attack
Target Compound Data2-Fluorophenyl isothiocyanate (Fluorine van der Waals radius ~1.47 Å)
Comparator Or Baseline2-Chlorophenyl isothiocyanate (Chlorine van der Waals radius ~1.75 Å)
Quantified Difference~16% reduction in atomic radius at the ortho position, reducing steric shielding of the electrophilic center.
ConditionsNucleophilic addition of complex/bulky amines to the isothiocyanate group

For the synthesis of complex pharmaceutical intermediates, the smaller steric profile of the fluoro-derivative ensures higher conversion rates and simplifies downstream purification.

Synthetic utility
Reported
Ortho-fluorine enables Grignard addition → intramolecular cyclization to 2-substituted benzothiazoles
Unique pathway for benzothiazole scaffold construction
Meta/para isomers cannot undergo this cyclization

High Yields in Green Electrochemical Workflows

Modern green chemistry workflows increasingly utilize electrochemical methods. 2-Fluorophenyl isothiocyanate demonstrates excellent compatibility with electrochemical desulfurative cyclization [1]. When reacted with 2-aminoacetophenone derivatives under room-temperature electrolysis, it yields the corresponding oxazol-2-amine derivatives in robust yields (e.g., 77%), proving that the C-F bond remains stable under these oxidative conditions while the isothiocyanate group reacts efficiently [1]. This performance establishes it as a reliable substrate for advanced, reagent-free cyclization protocols.

Evidence DimensionOxazol-2-amine yield via electrolysis
Target Compound Data2-Fluorophenyl isothiocyanate (77% yield)
Comparator Or BaselineStandard baseline aryl isothiocyanates (Moderate to good yields, 60-85%)
Quantified DifferenceMaintains high yield (77%) without premature C-F bond cleavage under electrolytic conditions.
ConditionsRoom-temperature electrochemical C-N/C-O bond formation

Validates the compound's processability for laboratories transitioning to sustainable, electrochemical synthesis routes, ensuring reliable performance without side-reactions.

Physical properties
Cross-study comparable
mp 24–26 °C; bp 103–104 °C/12 mmHg; para isomer bp 229–230 °C
Isomer-specific properties guide purification and QC workflow
NIST reference data; verify under local conditions

Synthesis of 2-Substituted Benzothiazoles

Ideal precursor for generating libraries of benzothiazole-based therapeutics and materials, leveraging the ortho-fluorine as a highly efficient leaving group for mild, high-yield SNAr cyclizations[1].

Development of Bioactive Thioureas and Thioamides

Selected for synthesizing enzyme inhibitors (e.g., beta-glucuronidase inhibitors) where the specific electronic and steric properties of the ortho-fluorine enhance target binding affinity and synthetic conversion compared to unsubstituted or chloro-analogs [2].

Electrochemical Heterocycle Synthesis

Highly suitable for modern, green electrochemical desulfurative cyclizations to produce oxazol-2-amines, offering stable C-F bonds under electrolytic conditions [3].

Complex Pharmacophore Assembly

A highly effective building block when reacting with sterically hindered amines, as the small van der Waals radius of fluorine minimizes steric clash during the initial nucleophilic addition to the isothiocyanate group [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Benzothiazole scaffold synthesis
Ortho-fluorine leaving-group chemistry
Cyclization efficiency under Grignard conditions
Antifungal SAR studies
Isomer-dependent activity ranking
Fungicidal endpoint against target pathogens
Thiosemicarbazide derivative library
Electrophilic isothiocyanate reactivity
Electronic property modulation via ortho-fluorine
Chromatographic method development
Distinct isomer retention behavior
Isomer resolution and quantification

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

38985-64-7

General Manufacturing Information

Benzene, 1-fluoro-2-isothiocyanato-: INACTIVE

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